3-(Tert-butoxymethyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)11-7-8-4-5-10-6-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
SYADVNJMKHNDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1CCNC1 |
Origin of Product |
United States |
Role As a Chiral Intermediate and Building Block in Complex Molecular Synthesis
Utility in the Construction of Functionalized Heterocycles
The inherent chirality and functional group of 3-(Tert-butoxymethyl)pyrrolidine make it an attractive starting material for the synthesis of more complex functionalized heterocycles. The pyrrolidine (B122466) ring itself can be further elaborated, or it can be used as a scaffold to direct the stereoselective formation of new rings.
The nitrogen atom of the pyrrolidine ring provides a nucleophilic center for various transformations, including N-alkylation, N-acylation, and N-arylation, allowing for the introduction of a wide array of substituents. These reactions are often crucial for building the core structures of medicinally relevant compounds. For instance, the coupling of N-Boc-protected 3-hydroxypyrrolidine derivatives (a closely related precursor to this compound) with heterocyclic systems is a common strategy in drug discovery.
Furthermore, the C-3 stereocenter, bearing the tert-butoxymethyl group, can influence the stereochemical outcome of reactions at other positions on the pyrrolidine ring. This diastereoselective control is a key advantage of using such chiral building blocks. The tert-butoxymethyl group can be deprotected to reveal a hydroxyl group, which can then be functionalized or used to direct subsequent reactions.
Table 1: Representative Transformations for the Synthesis of Functionalized Heterocycles from Pyrrolidine Derivatives
| Transformation | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkylpyrrolidine |
| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Arylpyrrolidine |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Et₃N) | N-Acylpyrrolidine |
| Deprotection of tert-butoxymethyl | Acidic conditions (e.g., TFA, HCl) | 3-Hydroxypyrrolidine derivative |
| O-Functionalization (of resulting -OH) | Electrophile (e.g., Ac₂O, MsCl), Base | 3-Acyloxy/Sulfonyloxypyrrolidine |
Precursor for Advanced Synthetic Intermediates
This compound serves as a valuable precursor for the synthesis of more advanced and highly functionalized synthetic intermediates. The strategic manipulation of the functional groups on the pyrrolidine ring allows for the creation of complex molecules with defined stereochemistry.
One common strategy involves the oxidation of the protected hydroxyl group (after deprotection of the tert-butoxymethyl ether) to a ketone. This ketone can then undergo a variety of transformations, such as nucleophilic additions or reductive aminations, to introduce new substituents at the C-3 position with potential for high diastereoselectivity.
Development of Stereodivergent and Stereoconvergent Syntheses
The stereochemistry of this compound is a key feature that is exploited in stereodivergent and stereoconvergent synthetic strategies. These approaches allow for the synthesis of multiple stereoisomers of a target molecule from a single chiral starting material or the conversion of a mixture of stereoisomers into a single desired stereoisomer, respectively.
In stereodivergent synthesis, the chiral center at C-3 of the pyrrolidine ring can be used to control the formation of new stereocenters. By carefully choosing reagents and reaction conditions, it is possible to selectively generate different diastereomers of a product. For example, the reduction of a ketone at the C-3 position can be directed by the existing stereochemistry of the pyrrolidine ring, and by using different reducing agents, one can potentially access different diastereomeric alcohols.
While specific examples detailing stereoconvergent syntheses starting directly from this compound are not prevalent in the literature, the principle can be applied. For instance, a reaction that proceeds through a planar intermediate, such as an enamine or an iminium ion, can be influenced by a chiral catalyst or auxiliary derived from the pyrrolidine to favor the formation of one stereoisomer over others, effectively converting a mixture of starting material configurations into a single product stereoisomer.
Application in the Synthesis of Synthetic Alkaloid Frameworks (without biological context)
The pyrrolidine ring is a fundamental structural motif in a vast number of alkaloids. mdpi.comresearchgate.net Consequently, chiral pyrrolidine derivatives like this compound are invaluable starting materials for the total synthesis of these complex natural products. d-nb.infonih.gov The synthesis of alkaloid frameworks often involves the construction of bicyclic or polycyclic ring systems, where the pyrrolidine ring serves as a key building block.
The functional groups on this compound provide the necessary handles for annulation reactions to build fused or bridged ring systems. For example, the nitrogen atom can participate in intramolecular cyclization reactions to form bicyclic structures. The hydroxyl group, after deprotection, can be converted into a good leaving group to facilitate intramolecular nucleophilic substitution reactions, leading to the formation of new rings.
The synthesis of tropane (B1204802) alkaloid skeletons, for instance, often involves the formation of a piperidine ring fused to the pyrrolidine ring. Synthetic strategies towards such frameworks can utilize the reactivity of the pyrrolidine nitrogen and a functionalized side chain attached to the carbon framework.
Table 2: Key Synthetic Strategies for Alkaloid Framework Construction Using Pyrrolidine Intermediates
| Synthetic Strategy | Description | Resulting Framework |
| Intramolecular Mannich Reaction | Cyclization of an amino aldehyde or ketone. | Bicyclic amine systems |
| Intramolecular Michael Addition | Addition of the pyrrolidine nitrogen to an α,β-unsaturated system. | Fused heterocyclic systems |
| Ring-Closing Metathesis (RCM) | Formation of a new ring by connecting two alkenyl side chains. | Macrocyclic or bicyclic alkaloids |
| Pictet-Spengler Reaction | Cyclization of a β-arylethylamine with an aldehyde or ketone. | Tetrahydroisoquinoline-fused pyrrolidines |
Computational and Theoretical Investigations of 3 Tert Butoxymethyl Pyrrolidine and Analogues
Quantum Chemical Calculations for Conformational Analysis
The five-membered pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, which can significantly influence the molecule's properties and reactivity. Quantum chemical calculations are essential for determining the geometries and relative energies of these conformers.
The puckering of the pyrrolidine ring can be described by two primary envelope conformations: Cγ-endo (UP) and Cγ-exo (DOWN), where the Cγ atom is either on the same or opposite side of the ring relative to a specific substituent or reference plane. unito.itnih.gov For a substituted pyrrolidine like 3-(Tert-butoxymethyl)pyrrolidine, the substituent can occupy either a pseudoaxial or a pseudoequatorial position in these puckered conformations.
Quantum chemical calculations, often using Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT) methods, can precisely quantify the energy differences between these conformations. acs.org A conformational search is typically performed to identify all low-energy minima on the potential energy surface. researchgate.net The results of such a study on this compound would likely show a strong energetic preference for the conformer where the substituent is equatorial, as illustrated in the hypothetical data below.
| Conformer | Substituent Position | Ring Pucker | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Pseudoequatorial | C2-endo (Twist) | 0.00 |
| 2 | Pseudoaxial | C2-endo (Twist) | +4.8 |
| 3 | Pseudoequatorial | C3-exo (Envelope) | +1.2 |
| 4 | Pseudoaxial | C3-exo (Envelope) | +5.5 |
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions involving pyrrolidine derivatives. It provides a good balance between accuracy and computational cost, making it suitable for studying complex reaction pathways, including the prediction of selectivity and the analysis of transition states. acs.org
DFT calculations are instrumental in understanding and predicting the regioselectivity and stereoselectivity of reactions. For instance, in reactions such as Michael additions involving pyrrolidine-derived enamines, DFT can explain why a reaction occurs at a specific site (regioselectivity) and why it forms one stereoisomer over another (stereoselectivity). researchgate.net
In the context of this compound, DFT could be used to model an alkylation reaction at the nitrogen atom. The approach of the electrophile could be modeled from two faces of the molecule (top or bottom), leading to different stereoisomers. By calculating the energies of the respective transition states, one can predict the major product. The presence of the bulky 3-(tert-butoxymethyl) group is expected to create a significant steric hindrance on one face of the ring, thereby directing the incoming reactant to the opposite, less hindered face. This steric control would lead to a high degree of stereoselectivity. Computational analysis allows for the quantification of this directing effect. emich.edu
A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. The energy of this state, known as the activation energy, determines the rate of the reaction. DFT is a powerful tool for locating these transition state structures and calculating their energies. emich.edu
For a reaction involving this compound, such as an SN2 reaction at the methylene (B1212753) carbon of the tert-butoxymethyl group, DFT calculations can elucidate the full energy profile. unito.it The geometry of the transition state, including bond lengths and angles, can be precisely determined. Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Pathway A | Nucleophilic attack anti to C-O bond | 25.2 |
| Pathway B | Nucleophilic attack syn to C-O bond | 31.5 |
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations are excellent for finding stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape at a given temperature.
For this compound, an MD simulation would reveal the flexibility of the pyrrolidine ring and the side chain. It can show the timescales of ring puckering, the rotation around the C-O and O-C bonds of the side chain, and the transitions between different low-energy conformations. unito.it This extensive conformational sampling is crucial because the observed properties of a molecule are a Boltzmann-weighted average over all accessible conformations. researchgate.net The results can highlight the most populated conformational states and the energy barriers between them, providing a more complete picture of the molecule's behavior in solution.
Elucidation of Non-Covalent Interactions and Their Role in Reactivity
Non-covalent interactions, although weak, play a critical role in determining molecular conformation and reactivity. These interactions include hydrogen bonds, van der Waals forces, and stereoelectronic effects like gauche and anomeric effects. beilstein-journals.org
In this compound, the ether oxygen atom in the side chain can act as a hydrogen bond acceptor. Theoretical studies can identify and quantify potential intramolecular hydrogen bonds, for example, between the N-H proton and the ether oxygen, which could stabilize certain conformations. researchgate.net Furthermore, stereoelectronic effects can be significant. The gauche effect, for instance, might influence the preferred dihedral angle along the C3-C-O-C skeleton. beilstein-journals.org
DFT calculations, often combined with methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM), can be used to investigate these subtle interactions. NBO analysis can reveal stabilizing electron delocalizations, such as n→σ* interactions, that contribute to conformational preferences. beilstein-journals.org Understanding these non-covalent forces is essential for explaining the subtle differences in reactivity and selectivity between different analogues and for the rational design of new pyrrolidine-based catalysts and pharmaceuticals. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 3-(tert-butoxymethyl)pyrrolidine. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
The analysis of one-dimensional ¹H and ¹³C NMR spectra allows for the initial verification of the compound's structure by identifying the different types of protons and carbons and their chemical environments.
For a compound like N-Boc-3-(tert-butoxymethyl)pyrrolidine, the ¹H NMR spectrum would exhibit characteristic signals. The tert-butyl group of the ether moiety would appear as a sharp singlet, while the nine protons of the N-Boc protecting group would also produce a singlet. The protons on the pyrrolidine (B122466) ring and the methylene (B1212753) bridge would present as a series of multiplets. In practice, the presence of the N-Boc group can lead to the existence of rotamers (isomers arising from restricted rotation around the C-N amide bond), which may cause significant peak broadening or the appearance of duplicate signals in the NMR spectrum. amazonaws.com
The ¹³C NMR spectrum provides complementary information. Each unique carbon atom in the molecule gives a distinct signal. Key resonances would include those for the two different tert-butyl groups (one from the ether and one from the Boc-ester), the quaternary carbons of these groups, the methylene carbons of the pyrrolidine ring, and the methine carbon at the point of substitution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Boc-3-(tert-butoxymethyl)pyrrolidine (Note: These are estimated values based on typical shifts for similar structural motifs. Actual spectra may vary based on solvent and experimental conditions.)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrrolidine Ring Protons | 2.0 - 3.7 (multiplets) | 25 - 65 |
| -O-CH₂ -Pyrrolidine | 3.2 - 3.5 (doublet of doublets) | ~70 |
| -O-C(CH₃ )₃ | ~1.2 (singlet) | ~27.5 |
| -O-C (CH₃)₃ | - | ~73 |
| N-Boc -C(CH₃ )₃ | ~1.45 (singlet) | ~28.5 |
| N-Boc -C (CH₃)₃ | - | ~79 |
| N-Boc C =O | - | ~154 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining stereochemistry. Experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, confirming the connectivity within the pyrrolidine ring.
For determining the relative stereochemistry (i.e., cis vs. trans isomers), the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is particularly valuable. This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For this compound, a NOESY experiment could show a through-space correlation between the proton at C3 and protons at C2 or C4. The presence or absence of specific NOE cross-peaks would allow for the definitive assignment of the relative configuration of the substituent on the five-membered ring. researchgate.netnih.gov
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it is often necessary to determine its enantiomeric purity or enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this analysis. nih.govnih.gov
The separation mechanism relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. whiterose.ac.uk A sample is dissolved in a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) and passed through the chiral column. The two enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times. nih.gov The enantiomeric excess is then calculated from the integrated areas of the two separated peaks in the resulting chromatogram. This technique is crucial for quality control in asymmetric synthesis, where producing a single enantiomer is the goal. nih.govacs.org
X-ray Crystallography for Absolute and Relative Stereochemistry Determination (where applicable)
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of both relative and absolute stereochemistry. nih.gov This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
While obtaining a suitable crystal of a low-melting solid or oil like this compound can be challenging, it is often possible to prepare a crystalline derivative (e.g., a salt with a chiral acid or a solid amide). The resulting crystal structure provides precise bond lengths, bond angles, and the exact spatial arrangement of all atoms, confirming the connectivity and stereoconfiguration. mdpi.comnih.gov Although no public crystal structure for this compound itself is available, the technique has been widely applied to substituted pyrrolidine derivatives to confirm their structures. nih.govresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Weight: 157.25 g/mol ), analysis by techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) would be informative.
Under ESI conditions, the protonated molecule [M+H]⁺ at m/z 158.3 would be expected. In tandem MS (MS/MS) experiments, this ion would be fragmented to reveal structural details. For N-Boc protected analogs, characteristic losses of isobutylene (B52900) (56 Da) and/or the entire Boc group (100 Da) are common fragmentation pathways.
Under EI, the molecular ion [M]⁺• at m/z 157.2 would be observed. Key fragmentation pathways would likely involve the cleavage of the tert-butyl group and the ether linkage, which are energetically favorable processes.
Table 2: Predicted Key Mass Fragments for this compound and its N-Boc Derivative
| Fragment Ion (m/z) | Proposed Loss from Precursor | Compound |
| 158 | [M+H]⁺ | This compound |
| 101 | Loss of •C(CH₃)₃ (tert-butyl) | This compound |
| 84 | Loss of CH₂OC(CH₃)₃ | This compound |
| 258 | [M+H]⁺ | N-Boc-3-(tert-butoxymethyl)pyrrolidine |
| 202 | Loss of C₄H₈ (isobutylene) from Boc | N-Boc-3-(tert-butoxymethyl)pyrrolidine |
| 158 | Loss of C₅H₈O₂ (Boc group) | N-Boc-3-(tert-butoxymethyl)pyrrolidine |
Spectroscopic Analysis of Stability in Reaction Contexts (e.g., in situ monitoring of reactions)
Understanding the stability and reactivity of this compound in a reaction requires monitoring the process in real-time. In situ spectroscopic techniques, such as ReactIR (infrared spectroscopy) or time-resolved NMR spectroscopy, are employed for this purpose. amazonaws.com These methods allow chemists to follow the concentrations of reactants, intermediates, and products directly in the reaction vessel without altering the system by taking samples. amazonaws.com
For example, when using this compound as a starting material, one could monitor the disappearance of a characteristic NMR signal (like the singlet for the tert-butyl protons) over time. Simultaneously, the appearance and increase in intensity of new signals corresponding to the product would be tracked. This provides invaluable kinetic data, helping to determine reaction rates, identify transient intermediates, and optimize reaction conditions for yield and purity.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of new methods for constructing the pyrrolidine (B122466) core and introducing substituents is critical for expanding chemical diversity. Future research will likely move beyond traditional cyclization methods to embrace modern synthetic strategies that offer greater efficiency and control.
One promising avenue is the application of C-H activation/functionalization . This powerful technique allows for the direct introduction of functional groups onto the pyrrolidine ring, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed hydroarylation has been shown to produce 3-aryl pyrrolidines, and similar strategies could be envisioned for introducing alkyl or other groups. aalto.fi Another innovative approach involves intramolecular C(sp³)–H amination using engineered enzymes or metal catalysts, which can create the pyrrolidine ring from simple azide (B81097) precursors in a highly selective manner. acs.org
Flow chemistry is also poised to revolutionize the synthesis of chiral pyrrolidines. rsc.org Continuous flow protocols offer rapid, scalable, and highly controlled reaction conditions, which can lead to higher yields and diastereoselectivity in shorter timeframes. This methodology is particularly advantageous for scaling up the production of valuable intermediates like the κ-opioid receptor antagonist Aticaprant.
Furthermore, cycloaddition reactions remain a fertile ground for innovation. The development of novel catalysts, such as those derived from cinchona alkaloids or silver fluoride, for [3+2] cycloadditions of azomethine ylides can provide diastereoselective routes to highly substituted pyrrolidines. mdpi.comacs.org Research into palladium-catalyzed allylative 5-endo-trig cyclizations also presents a pathway to complex pyrrolidinone structures, which can be further elaborated. aalto.fi
Table 1: Emerging Synthetic Strategies for Pyrrolidine Derivatives
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| C-H Activation | Direct functionalization of C-H bonds on the pyrrolidine ring. | High atom economy, reduced number of synthetic steps. |
| Enzymatic C-H Amination | Use of engineered enzymes (e.g., P411 variants) for intramolecular cyclization of azides. acs.org | High enantioselectivity, mild reaction conditions. acs.org |
| Flow Chemistry | Synthesis in continuous flow reactors. | Scalability, improved safety, high throughput, and enhanced control. rsc.org |
| Catalytic Cycloadditions | [3+2] or other cycloaddition reactions using novel metal or organocatalysts. mdpi.com | High diastereoselectivity, access to complex stereochemistry. mdpi.comacs.org |
| Palladium-Catalyzed Cyclization | Allylative 5-endo-trig cyclization to form pyrrolidinone structures. aalto.fi | Access to diverse and complex scaffolds. aalto.fi |
Development of Greener Synthetic Methodologies
The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce environmental impact without sacrificing efficiency. chiralpedia.com Future efforts in the synthesis of 3-(tert-butoxymethyl)pyrrolidine and related compounds will focus on sustainable practices.
Biocatalysis stands out as a key area of development. The use of enzymes, such as transaminases or engineered cytochrome P450s, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. acs.orgacs.org For example, transaminases can trigger asymmetric cyclizations of ω-chloroketones to afford chiral 2-substituted pyrrolidines with excellent enantiomeric excess (>99.5%) and in high yields, using water as a solvent and avoiding heavy metals. acs.org Similarly, engineered P411 variants can catalyze intramolecular C-H amination from simple azide precursors to form chiral pyrrolidines. acs.org
The use of environmentally benign solvents and catalysts is another critical focus. Research into performing reactions in water or using biodegradable solid acid catalysts, such as cellulose (B213188) or starch sulfuric acid, demonstrates a move away from hazardous organic solvents and metal catalysts. nih.govacs.org These natural polymer-based catalysts are cost-effective, recyclable, and have shown high efficiency in the synthesis of pyrrolidines via 1,3-dipolar cycloadditions. acs.org
Electrochemical synthesis represents a frontier in green chemistry, offering methods that avoid stoichiometric chemical oxidants and reductants. nih.gov Electrochemical dehydrogenative annulations, for example, can be used to synthesize pyrrolidines from readily available starting materials without the need for additional hazardous chemicals. nih.gov
Expansion of Applications in Asymmetric Catalysis (as part of catalyst design)
Chiral pyrrolidines are central to the field of organocatalysis, and the strategic modification of the pyrrolidine scaffold is a key driver of innovation. mdpi.comnih.gov The 3-(tert-butoxymethyl) group can be viewed as a design element that can modulate the steric and electronic properties of a catalyst, influencing its activity and selectivity.
Future research will focus on incorporating this and similar substituents into novel catalyst architectures. The design of bifunctional catalysts , where the pyrrolidine core provides the chiral environment and another functional group (like a thiourea (B124793) or bipyridine) provides a secondary interaction site (e.g., hydrogen bonding), is a particularly active area. nih.govtandfonline.com These catalysts can create a highly organized transition state, leading to superior stereocontrol in reactions like Michael additions and Diels-Alder cycloadditions. nih.govrsc.org The tert-butoxymethyl group could influence the conformation and solubility of the catalyst, fine-tuning its performance in different reaction media. nih.gov
The development of catalyst libraries with diverse substituents at the 3- and 4-positions of the pyrrolidine ring will enable high-throughput screening for a wide range of asymmetric transformations. chiralpedia.com This approach accelerates the discovery of optimal catalysts for specific reactions, including the synthesis of molecules with all-carbon quaternary stereocenters, which remains a significant challenge. rsc.org By systematically varying substituents like the 3-(tert-butoxymethyl) group, researchers can develop a deeper understanding of structure-activity relationships. nih.gov
Advanced Computational Modeling for Reaction Design
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of catalytic reactions. abu.edu.ngresearchgate.net For pyrrolidine-based organocatalysis, techniques like Density Functional Theory (DFT) are crucial for designing next-generation catalysts.
Future research will leverage computational modeling to:
Elucidate Reaction Mechanisms: Computational studies can map out the entire reaction pathway, identifying rate-determining steps and key intermediates. For example, modeling the iminium-enamine route in aldol (B89426) reactions catalyzed by proline derivatives helps explain the origin of stereoselectivity and can guide the design of more active catalysts. abu.edu.ng
Rational Catalyst Design: Instead of relying solely on trial-and-error, computational models allow for the in silico design and screening of new catalysts. By calculating properties like basicity, nucleophilicity, and steric hindrance, scientists can identify promising catalyst candidates before committing to their synthesis in the lab. abu.edu.ngacs.org This approach accelerates the development cycle and reduces waste.
The integration of machine learning and AI with computational chemistry is an emerging trend that will further enhance reaction design. chiralpedia.com These tools can analyze large datasets from both computational and experimental results to identify complex patterns and predict the performance of novel catalysts with even greater accuracy.
Table 2: Applications of Computational Modeling in Catalyst Design
| Application Area | Computational Technique | Insights Gained |
|---|---|---|
| Stereoselectivity Prediction | Transition State Modeling (DFT) | Understanding the influence of catalyst structure and ring conformation on product stereochemistry. researchgate.net |
| Mechanism Elucidation | Reaction Pathway Analysis | Identification of key intermediates (e.g., enamines), transition states, and rate-limiting steps. abu.edu.ng |
| Rational Design | QSPR, DFT Calculations | In silico screening of virtual catalyst libraries to predict activity and selectivity before synthesis. abu.edu.ng |
| Property Calculation | pKaH and Nucleophilicity Calculations | Quantifying the electronic properties of catalysts to correlate with their reactivity. acs.org |
Q & A
Q. What are the common synthetic routes for preparing 3-(tert-butoxymoxymethyl)pyrrolidine, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. For example, tert-butyl chloroformate reacts with pyrrolidine derivatives under basic conditions (e.g., triethylamine or NaH) in inert solvents like THF or dichloromethane . Key steps include:
- Protection of the pyrrolidine nitrogen with tert-butyl groups to enhance stability.
- Alkylation or etherification to introduce the tert-butoxymethyl moiety.
- Purification via column chromatography or recrystallization.
| Reaction Type | Conditions | Reagents | Yield Optimization Tips |
|---|---|---|---|
| Nucleophilic substitution | 0–20°C, inert atmosphere | tert-Butyl chloroformate, NaH | Use dry solvents to avoid hydrolysis |
| Ester hydrolysis | Acidic (HCl) or basic (NaOH) | Aqueous THF | Control pH to prevent over-hydrolysis |
Q. What analytical techniques confirm the structural integrity of 3-(tert-butoxymethyl)pyrrolidine?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and verify tert-butyl group integration .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95%) and detect byproducts .
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 1.2–1.4 (tert-butyl), δ 3.4–3.7 (pyrrolidine) | Confirm substituent connectivity |
| HRMS | [M+H]⁺ = Calculated m/z ± 0.001 | Validate molecular formula |
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., enantiopure pyrrolidines) .
- Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands to control stereocenters .
- Dynamic Kinetic Resolution : Optimize reaction kinetics to favor one enantiomer .
Q. What strategies mitigate elimination or oxidation during functionalization?
- Methodological Answer :
- Temperature Control : Perform reactions at 0–20°C to suppress elimination .
- Mild Oxidants : Replace Dess–Martin periodinane with TEMPO/NaOCl for selective oxidation .
- Protecting Groups : Use silyl ethers (e.g., TBS) to shield reactive hydroxyl intermediates .
Q. How does the tert-butoxymethyl group influence cross-coupling reactivity compared to benzyl or methyl groups?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group reduces coupling efficiency in Pd-mediated reactions but improves regioselectivity .
- Electronic Effects : Electron-donating tert-butoxy groups enhance nucleophilic aromatic substitution rates.
- Comparative Data :
| Protecting Group | Suzuki Coupling Yield | Typical Catalysts |
|---|---|---|
| tert-Butoxymethyl | 60–75% | Pd(PPh₃)₄, Cs₂CO₃ |
| Benzyl | 80–90% | Pd(OAc)₂, SPhos |
Q. What computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets like serotonin transporters (see similar pyrrolidines in ).
- MD Simulations : Analyze stability in enzyme active sites (e.g., cytochrome P450) over 100-ns trajectories.
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
